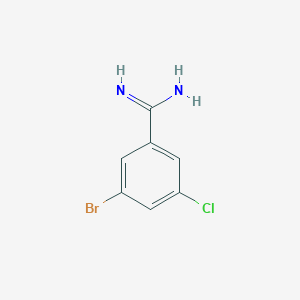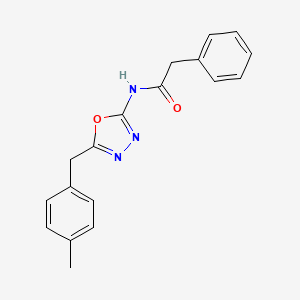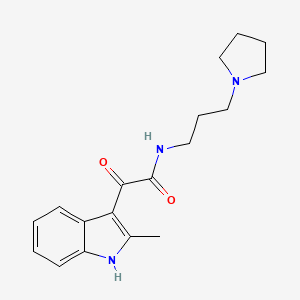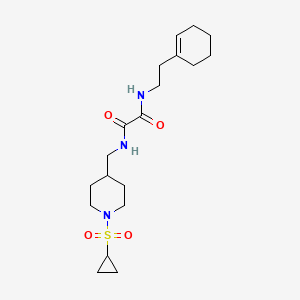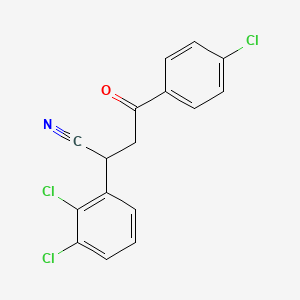
4-(4-Chlorophenyl)-2-(2,3-dichlorophenyl)-4-oxobutanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-(4-Chlorophenyl)-2-(2,3-dichlorophenyl)-4-oxobutanenitrile is a multi-substituted nitrile with potential interest in various fields of chemistry and pharmacology. While the specific compound is not directly studied in the provided papers, related compounds with chlorophenyl groups and oxobutanenitrile moieties are frequently investigated for their chemical and biological properties.
Synthesis Analysis
The synthesis of related compounds often involves reactions such as Knoevenagel condensation, as seen in the synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate , or reactions with acetonitrile in the presence of sodium hydride, as in the case of 4-phenyl-3-oxobutanenitrile . These methods provide a framework for the potential synthesis of 4-(4-Chlorophenyl)-2-(2,3-dichlorophenyl)-4-oxobutanenitrile, which may involve similar condensation reactions or substitutions.
Molecular Structure Analysis
X-ray diffraction studies are a common technique for determining the molecular structure of chlorophenyl-related compounds, as demonstrated in the analysis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate and ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate . These studies reveal the geometric parameters and intramolecular interactions, such as hydrogen bonds and π-π stacking, which are crucial for understanding the stability and reactivity of the compounds.
Chemical Reactions Analysis
The reactivity of chlorophenyl compounds can be complex, as seen in the photolysis of 4'-chloro-2-hydroxybiphenyl in acetonitrile aqueous solutions, leading to various processes like dehydrochlorination and intramolecular proton transfer . Similarly, the compound of interest may undergo unique reactions depending on the environmental conditions and the presence of other reactive groups in its structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl compounds are often characterized by spectroscopic methods, including IR, NMR, and UV-Vis spectroscopy . These techniques provide insights into the electronic structure, functional groups, and interactions with solvents. The fluorescence properties, as observed in 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile , are also of interest for potential applications in sensing or material science.
科学的研究の応用
Synthesis of Heterocycles :
- 4-Phenyl-3-oxobutanenitrile derivatives have been used in the synthesis of a variety of polyfunctionally substituted heterocycles, showcasing their versatility as starting materials for chemical synthesis (Khalik, 1997).
- 3-Oxobutanenitrile derivatives have been employed in the preparation of pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]-1,2,4-triazines, further emphasizing their importance in heterocyclic chemistry (Han et al., 2015).
Spectroscopic and Structural Characterization :
- DFT and TD-DFT/PCM calculations were used to determine the structural parameters of derivatives, contributing to our understanding of their molecular structure and spectroscopic characterization. This includes analyses like NLO and NBO, essential for understanding the molecular interactions and electronic properties of these compounds (Wazzan et al., 2016).
Biological Activity and Antimicrobial Studies :
- Some derivatives of 4-Phenyl-3-oxobutanenitrile have been synthesized and characterized for their biological activity, including their potential as biologically active scaffolds in medicinal chemistry (Sroor, 2019).
- Spectroscopic, structural, thermal, and antimicrobial studies of certain derivatives have shown significant activities against various microorganisms, indicating their potential in pharmaceutical applications (Sadeek et al., 2015).
Charge Transport and Optoelectronic Properties :
- The charge transport properties of hydroquinoline derivatives have been explored, indicating their potential in nonlinear optical materials and other electronic applications (Irfan et al., 2020).
Synthesis of Polyheterocyclic Compounds :
- Derivatives of 4-Phenyl-3-oxobutanenitrile have been utilized in the synthesis of novel polyheterocyclic compounds, which exhibit antifungal activity, highlighting their importance in the development of new antifungal agents (Ibrahim et al., 2008).
Photovoltaic and Photoelectrochemical Applications :
- The photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives have been studied for their applications in organic–inorganic photodiode fabrication, suggesting their use in solar energy conversion and other optoelectronic devices (Zeyada et al., 2016).
特性
IUPAC Name |
4-(4-chlorophenyl)-2-(2,3-dichlorophenyl)-4-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3NO/c17-12-6-4-10(5-7-12)15(21)8-11(9-20)13-2-1-3-14(18)16(13)19/h1-7,11H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEHTMAYPZWVAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(CC(=O)C2=CC=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-2-(2,3-dichlorophenyl)-4-oxobutanenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-Bromopyridin-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B3001283.png)
![3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B3001286.png)
![2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B3001288.png)
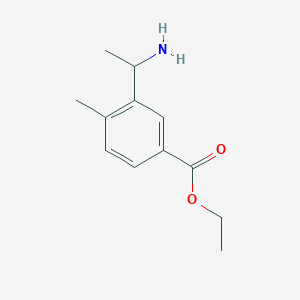

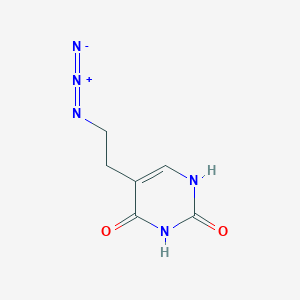

![3-(4-Fluorospiro[2H-indole-3,1'-cyclobutane]-1-carbonyl)benzenesulfonyl fluoride](/img/structure/B3001296.png)
